molecular formula C14H16N+ B15423001 6-(4-Chlorophenoxy)-9-methylpurine CAS No. 106777-07-5

6-(4-Chlorophenoxy)-9-methylpurine

Cat. No.: B15423001
CAS No.: 106777-07-5
M. Wt: 198.28 g/mol
InChI Key: NZEZPAVASCZNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenoxy)-9-methylpurine is a synthetic organic compound with the molecular formula C12H9ClN4O and a molecular weight of 260.68 g/mol . This purine derivative is characterized by a chlorine atom and a phenoxy group at the C-6 position of the purine ring system, alongside a methyl group at the N-9 position, a common modification in medicinal chemistry . As a building block in nucleoside and nucleotide research, it serves as a key intermediate for the synthesis of novel purine analogues . This compound is of significant research value in the design and development of new therapeutic agents, particularly in oncology. Modifications at the C-6 and N-9 positions of the purine scaffold are a established strategy to create novel molecules with potent biological activity . Recent studies on similarly modified purine analogues have demonstrated their potential as EGFR kinase inhibitors for breast cancer research, and have shown notable cytotoxic activity against various human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancers . The structural features of this compound make it a valuable scaffold for exploring structure-activity relationships in drug discovery efforts aimed at overcoming cancer drug resistance . Safety Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

106777-07-5

Molecular Formula

C14H16N+

Molecular Weight

198.28 g/mol

IUPAC Name

4-phenyl-1-propan-2-ylpyridin-1-ium

InChI

InChI=1S/C14H16N/c1-12(2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3/q+1

InChI Key

NZEZPAVASCZNHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL) Key Functional Groups
This compound 264.68 ~2.5 ~0.1 4-Chlorophenoxy, Methyl
6-(3-Chlorophenyl)-9-methylpurine 248.68 ~2.8 ~0.05 3-Chlorophenyl, Methyl
2-Chloro-N-(4-methoxybenzyl)-9-isopropylpurine 331.81 ~3.2 ~0.02 Chloro, Methoxybenzyl
6-Chlorofamciclovir 347.77 ~1.8 ~1.2 Acetoxy, Chloropurine

Q & A

Q. What are the key considerations for optimizing the Suzuki-Miyaura cross-coupling reaction in synthesizing 6-(4-Chlorophenoxy)-9-methylpurine?

The Suzuki-Miyaura reaction is critical for introducing the 4-chlorophenoxy group. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ is commonly used due to its efficiency in coupling arylboronic acids with purine derivatives .
  • Solvent and base : Toluene with K₂CO₃ ensures stability of the purine core during reflux .
  • Reaction time : Prolonged reflux (12+ hours) improves yield but risks side reactions like dehalogenation.
  • Purification : Column chromatography (EtOAc/hexane gradients) effectively isolates the product .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical techniques :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenoxy integration at C6) and methyl group at N9 .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
    • Chromatography : HPLC with UV detection (λ = 260–280 nm) assesses purity (>95% ideal for biological assays) .

Q. What solvent systems are optimal for solubility testing of this compound in preclinical studies?

  • Polar aprotic solvents : DMSO or DMF are preferred for stock solutions due to high solubility .
  • Aqueous buffers : Test solubility in PBS (pH 7.4) or cell culture media (e.g., DMEM) to identify aggregation risks. Use sonication or co-solvents (e.g., <1% Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorophenoxy group in biological activity?

  • Comparative analogs : Synthesize derivatives with substituent variations (e.g., 4-fluorophenoxy, 4-methoxyphenoxy) to assess electronic/steric effects .
  • Biological assays : Pair cytotoxicity (e.g., IC₅₀ in cancer cell lines) with target-binding assays (e.g., kinase inhibition) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Replicate conditions : Standardize assay protocols (e.g., cell line origin, incubation time) to minimize variability .
  • Orthogonal validation : Confirm activity using multiple methods (e.g., enzymatic assays, cellular thermal shift assays) .
  • Metabolic stability : Assess compound degradation in assay media (e.g., liver microsome models) to rule out false negatives .

Q. How can researchers investigate the mechanism of action of this compound in complex biological systems?

  • Target identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Pathway analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling identifies downstream signaling pathways .
  • Molecular docking : Computational models (e.g., AutoDock) predict interactions with ATP-binding pockets in kinases or other targets .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Formulation optimization : Nanoencapsulation or prodrug strategies improve solubility and bioavailability .
  • Toxicology screens : Evaluate off-target effects (e.g., hERG inhibition, hepatotoxicity) to refine dosing .

Methodological Best Practices

  • Experimental design : Use factorial designs to simultaneously optimize reaction yield and purity .
  • Data interpretation : Apply chemometric tools (e.g., PCA) to disentangle multifactorial biological responses .
  • Safety protocols : Follow OSHA guidelines for handling chlorinated intermediates and palladium catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.